molecular formula C16H22N6O B3016889 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one CAS No. 1049477-55-5

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

Cat. No.: B3016889
CAS No.: 1049477-55-5
M. Wt: 314.393
InChI Key: IXFRSFPZDKRGLR-UHFFFAOYSA-N
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Description

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C16H22N6O and its molecular weight is 314.393. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

1-(4-((1-Phenyl-1H-Tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one derivatives have shown significant antifungal activity. For instance, a study by Upadhayaya et al. (2004) synthesized a series of compounds with this structure, demonstrating substantial activity against various fungal cultures including Candida spp., C. neoformans, and Aspergillus spp. (Upadhayaya et al., 2004).

Antidepressant and Antianxiety Properties

Compounds with similar structures have been investigated for their antidepressant and antianxiety effects. Kumar et al. (2017) synthesized derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, demonstrating significant reduction in immobility times in animal models, indicating potential antidepressant properties (Kumar et al., 2017).

Potential in Treating Psychotic Disorders

In the field of psychopharmacology, derivatives of this compound have been explored for their potential in treating psychotic disorders. A study by Raviña et al. (2000) synthesized a series of butyrophenones with affinity for dopamine and serotonin receptors, suggesting their potential use as antipsychotic agents (Raviña et al., 2000).

Central Nervous System Applications

Derivatives of this compound have been evaluated for potential applications in treating central nervous system disorders. Bauer et al. (1976) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents, investigating their efficacy against conditions such as depression (Bauer et al., 1976).

Crystal Structure Analysis

The crystal structure and molecular properties of related compounds have been studied, providing insights into their chemical behavior and potential applications. For example, Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis of novel piperazine derivatives, contributing to the understanding of their molecular properties (Kumara et al., 2017).

Antibacterial Properties

Some derivatives have shown promising antibacterial properties. A study by Rajkumar et al. (2014) synthesized piperazine derivatives exhibiting excellent antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Rajkumar et al., 2014).

Anti-tuberculosis Potential

Compounds with this structure have also been evaluated for their anti-tuberculosis properties. Naidu et al. (2016) synthesized and evaluated a series of benzo[d]isoxazole derivatives for their in vitro anti-tubercular activity, demonstrating moderate to good activity against Mycobacterium tuberculosis (Naidu et al., 2016).

Future Directions

The study of tetrazole and piperazine derivatives is a vibrant field of research due to their wide range of biological activities. Future research could explore the synthesis of new derivatives and their potential applications in medicine .

Properties

IUPAC Name

1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-2-6-16(23)21-11-9-20(10-12-21)13-15-17-18-19-22(15)14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFRSFPZDKRGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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